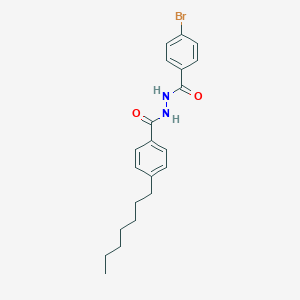![molecular formula C22H17BrN2O2 B416977 4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B416977.png)
4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a benzooxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzooxazole core, which can be synthesized from 2-aminophenol and an appropriate aldehyde under reflux conditions . The bromination of the benzamide group can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Applications De Recherche Scientifique
4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzooxazole moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzamide: A simpler analog with similar bromine and benzamide groups.
4-Bromo-3,5-dimethyl-benzamide: Another analog with additional methyl groups on the benzamide ring.
2-Bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide: A compound with a different heterocyclic moiety.
Uniqueness
4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the presence of the benzooxazole moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C22H17BrN2O2 |
|---|---|
Poids moléculaire |
421.3g/mol |
Nom IUPAC |
4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H17BrN2O2/c1-13-11-14(2)20-19(12-13)25-22(27-20)16-5-9-18(10-6-16)24-21(26)15-3-7-17(23)8-4-15/h3-12H,1-2H3,(H,24,26) |
Clé InChI |
ATPTZLQEYKANML-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)C |
SMILES canonique |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B416894.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate](/img/structure/B416896.png)
![2,4-Dichloro-5-nitrobenzaldehyde [4-(4-fluoroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B416897.png)
![4-Chloro-3-nitrobenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B416899.png)


![N-[3-nitro-5-(2-methylphenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416903.png)
![N-(4-{3-(4-ethoxyphenoxy)-5-nitrophenoxy}phenyl)-5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416904.png)


![2-[5-({4-nitrophenyl}oxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B416909.png)
![1-({[3-(1,3-Benzoxazol-2-yl)phenyl]imino}methyl)-6-nitro-2-naphthol](/img/structure/B416912.png)
![2-{4-[(3,4-dimethylphenyl)oxy]phenyl}-5-({4-nitrophenyl}oxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B416913.png)
![1-({[2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitro-2-naphthol](/img/structure/B416914.png)
